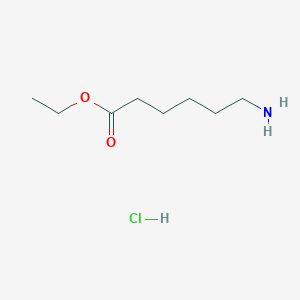

Ethyl 6-aminohexanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSVBKQTXSDWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332521 | |

| Record name | ethyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3633-17-8 | |

| Record name | 3633-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-aminohexanoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-Aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 6-aminohexanoate hydrochloride. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of 6-aminohexanoic acid. It is a white to off-white solid.[1][2] Its structure combines a linear six-carbon chain with a terminal amino group and an ethyl ester group, making it a derivative of the amino acid 6-aminohexanoic acid. The presence of the hydrochloride salt enhances its water solubility.

Quantitative data for this compound and its corresponding free base, Ethyl 6-aminohexanoate, are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 6-Aminocaproic acid ethyl ester hydrochloride, Ethyl 6-aminocaproate hydrochloride | [3] |

| CAS Number | 3633-17-8 | [3][4] |

| Molecular Formula | C₈H₁₈ClNO₂ | [3] |

| Molecular Weight | 195.69 g/mol | [3][4] |

| Appearance | White to off-white solid | [1][2] |

Table 2: Physical Properties

| Property | This compound | Ethyl 6-aminohexanoate (Free Base) | Source |

| Melting Point | Not available (Predicted: ~110-120 °C)¹ | Not available | [5] |

| Boiling Point | Not available | 211.4 °C at 760 mmHg | [6] |

| Density | Not available | 0.949 g/cm³ (Predicted) | [6] |

| pKa (of amino group) | Not available | 10.3 (Basic) | [7] |

| Solubility | Soluble in water | - | |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų | [3] |

¹Prediction based on the melting point of the analogous methyl ester hydrochloride (117-124 °C).[5]

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data for this compound |

| ¹H NMR | δ (ppm): ~4.1 (q, 2H, OCH₂CH₃), ~3.0 (t, 2H, CH₂NH₃⁺), ~2.3 (t, 2H, CH₂COO), ~1.6 (m, 4H, CH₂CH₂CH₂), ~1.4 (m, 2H, CH₂CH₂COO), ~1.2 (t, 3H, OCH₂CH₃). The NH₃⁺ protons would likely appear as a broad singlet. |

| ¹³C NMR | δ (ppm): ~173 (C=O), ~60 (OCH₂), ~40 (CH₂NH₃⁺), ~34 (CH₂COO), ~28 (CH₂), ~26 (CH₂), ~24 (CH₂), ~14 (CH₃). |

| IR | ν (cm⁻¹): ~3000-2800 (broad, N-H stretch of R-NH₃⁺), ~2950 (C-H stretch), ~1735 (C=O stretch), ~1600 & ~1500 (N-H bend), ~1180 (C-O stretch). |

| Mass Spec (EI) | m/z: 159 [M-HCl]⁺, 114 [M-HCl-OC₂H₅]⁺, 86, 74, 44. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound (Fischer Esterification)

This protocol is based on the well-established Fischer esterification reaction.

Diagram: Synthesis Workflow of this compound

References

- 1. Ethyl 6-aminohexanoate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Ethyl 6-aminohexanoate, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H18ClNO2 | CID 458476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. メチル6-アミノヘキサノアート 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. Ethyl 6-aminohexanoate | C8H17NO2 | CID 406972 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-aminohexanoate Hydrochloride (CAS: 3633-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-aminohexanoate hydrochloride, with a CAS number of 3633-17-8, is a bifunctional molecule featuring a primary amine and an ethyl ester. This compound serves as a valuable building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its linear C6 alkyl chain provides a flexible spacer, making it an important component in the design of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of a ligand that binds to a target protein of interest, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's composition and length are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[2][3] this compound is a commonly employed building block for the alkyl linker component in PROTACs, offering a balance of flexibility and hydrophobicity that can influence the overall properties and efficacy of the degrader molecule.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of PROTACs. Detailed experimental protocols for its synthesis and its application in key biochemical assays are also presented.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 3633-17-8 | [4] |

| Molecular Formula | C8H18ClNO2 | [4] |

| Molecular Weight | 195.69 g/mol | [4][5] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [4] |

| Storage | Room temperature | [4] |

| IUPAC Name | ethyl 6-aminohexanoate;hydrochloride | [5] |

| InChI | InChI=1S/C8H17NO2.ClH/c1-2-11-8(10)6-4-3-5-7-9;/h2-7,9H2,1H3;1H | [5] |

| InChIKey | MMSVBKQTXSDWQN-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CCOC(=O)CCCCCN.Cl | [5] |

While specific high-resolution NMR spectra for this compound are not publicly available, the expected chemical shifts in ¹H and ¹³C NMR are well-established for similar structures. Purity is often confirmed by NMR, with assays typically showing >97.5%.[6]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: the synthesis of the free base, Ethyl 6-aminohexanoate, followed by its conversion to the hydrochloride salt.

Synthesis of Ethyl 6-aminohexanoate

A detailed experimental protocol for the synthesis of Ethyl 6-aminohexanoate from caprolactam and ethanol is described below.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C8H18ClNO2 | CID 458476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 6-aminohexanoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

In-Depth Technical Guide: Molecular Weight of Ethyl 6-Aminohexanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of ethyl 6-aminohexanoate hydrochloride, a compound of interest in various research and development applications. This document presents a comprehensive breakdown of its molecular composition and the calculation of its molecular weight, adhering to standardized atomic weights.

Compound Identification

-

Chemical Name: this compound

-

Synonyms: 6-Aminocaproic acid ethyl ester hydrochloride

-

CAS Number: 3633-17-8[1]

Molecular Formula and Weight

The chemical formula for this compound is C8H18ClNO2.[1][2] Its molecular weight is 195.69 g/mol .[1][2][3][4] This value is crucial for accurate measurements in experimental protocols, including solution preparation and stoichiometric calculations.

Quantitative Data Summary

The following table provides a detailed breakdown of the molecular weight of this compound, based on its elemental composition.

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 195.690 |

Methodologies for Molecular Weight Determination

The molecular weight of a compound like this compound is determined based on the standard atomic weights of its constituent elements, as established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves:

-

Elemental Analysis: Determining the empirical formula of the compound, which gives the simplest whole-number ratio of atoms of each element in the compound.

-

Mass Spectrometry: This technique is used to determine the molecular mass of the compound with high precision. It provides the mass-to-charge ratio of the ionized compound, from which the molecular weight can be accurately calculated.

-

Calculation from Chemical Formula: Once the molecular formula is established (C8H18ClNO2), the molecular weight is calculated by summing the atomic weights of all atoms in the molecule.

Logical Relationship of Components

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of this compound.

References

An In-depth Technical Guide to Ethyl 6-aminohexanoate Hydrochloride: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-aminohexanoate hydrochloride is a bifunctional molecule of significant interest in contemporary drug discovery, primarily serving as a flexible alkyl linker in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its critical application in the design and development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and subsequent use in PROTAC assembly and evaluation are presented, alongside key quantitative data to support its application in a research and development setting.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. PROTACs are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects these two elements. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase.

This compound provides a simple, flexible, and synthetically accessible n-alkyl chain that is commonly employed as a PROTAC linker. Its hydrochloride salt form enhances its solubility and stability, making it a convenient building block in multi-step organic syntheses. This guide will delve into the technical details of this important molecule.

Chemical Structure and Properties

This compound is the hydrochloride salt of the ethyl ester of 6-aminohexanoic acid. The presence of a primary amine and a carboxylic acid ester within the same molecule makes it a versatile synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3633-17-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1][4] |

| Molecular Weight | 195.69 g/mol | [1][4] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% | [4] |

| Storage | Room temperature, under inert gas (Nitrogen or Argon) at 2-8°C for long-term storage. | [3][4] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectroscopy | Data | Source/Note |

| ¹H NMR (DMSO-d₆) | 9.35 (br t, 3H, NH₃⁺), 4.05 (q, 2H, OCH₂CH₃), 3.14 (quartet, 2H, CH₂NH₃⁺), 2.28 (t, 2H, CH₂COO), 1.48 (m, 4H, CH₂CH₂CH₂), 1.23 (m, 2H, CH₂CH₂COO), 1.18 (t, 3H, OCH₂CH₃) | Data for the closely related methyl 6-aminocaproate hydrochloride.[5] Expected shifts for the ethyl ester will be similar with the addition of the ethyl group signals. |

| ¹³C NMR | ~173 (C=O), ~60 (OCH₂), ~40 (CH₂NH₃⁺), ~33 (CH₂COO), ~28, ~25, ~24 (aliphatic CH₂), ~14 (CH₃) | Predicted values based on standard chemical shifts. |

| FT-IR (KBr, cm⁻¹) | ~2900 (N-H stretch of NH₃⁺), ~1730 (C=O ester stretch), ~1500 (N-H bend), ~1180 (C-O stretch) | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spec (ESI-MS) | m/z 160.13 [M+H]⁺ (for the free base) | Calculated for C₈H₁₇NO₂. |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Water | Freely soluble | [6] |

| Ethanol | Soluble | |

| DMSO | Soluble | |

| Methanol | Soluble |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the Fischer esterification of 6-aminohexanoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

6-aminohexanoic acid

-

Absolute ethanol

-

Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 6-aminohexanoic acid (1 equivalent) in absolute ethanol (5-10 volumes).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution or carefully add concentrated HCl.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours, or stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce precipitation of the pure this compound.

-

Drying: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Drug Development

This compound serves as a readily available and versatile building block for the synthesis of PROTACs. The terminal primary amine allows for coupling to a carboxylic acid-functionalized "warhead" or E3 ligase ligand, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to an amine-functionalized counterpart.

The PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using an alkyl linker like that derived from Ethyl 6-aminohexanoate, and its subsequent biological evaluation.

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling Ethyl 6-aminohexanoate (after conversion to the free base and hydrolysis of the ester or direct use of the amine) to a carboxylic acid-containing warhead and an E3 ligase ligand.

Materials:

-

This compound

-

Warhead-COOH (carboxylic acid-functionalized POI ligand)

-

E3 Ligand-COOH (carboxylic acid-functionalized E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Preparative HPLC system

Procedure:

-

Free Amine Generation: Dissolve this compound in a suitable solvent and neutralize with a base (e.g., triethylamine or DIPEA) to obtain the free amine. The ethyl ester can then be hydrolyzed under basic conditions (e.g., with LiOH) to yield the corresponding carboxylic acid if needed for the subsequent coupling step.

-

First Amide Coupling: To a solution of the warhead-COOH (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature. Add the free amine of the linker (1.2 equivalents) and stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

-

Purification of Intermediate: Purify the resulting Warhead-Linker conjugate by preparative HPLC.

-

Second Amide Coupling: Repeat the amide coupling procedure using the purified Warhead-Linker intermediate and the E3 Ligand-COOH.

-

Final Purification: Purify the final PROTAC product by preparative HPLC to >95% purity.

-

Characterization: Confirm the structure and identity of the final PROTAC by high-resolution mass spectrometry and ¹H NMR.

Experimental Protocol: Western Blot Analysis of Protein Degradation

This protocol provides a method to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[7][8]

Materials:

-

Appropriate cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection: Add the ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Loading Control: Strip the membrane and re-probe with the loading control antibody, or use a separate gel.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample. Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

This compound is a fundamental building block in the field of targeted protein degradation. Its simple, flexible alkyl structure, coupled with its synthetic tractability, makes it an attractive choice for linker design in PROTACs. This technical guide has provided a comprehensive overview of its properties, synthesis, and application in drug discovery. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of protein-degrading therapeutics.

References

- 1. This compound | C8H18ClNO2 | CID 458476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-AMINOCAPRONIC ACID ETHYL ESTER HYDROCHLORIDE | 3633-17-8 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. METHYL 6-AMINOCAPROATE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Synthesis of Ethyl 6-aminohexanoate Hydrochloride from ε-Caprolactam: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-aminohexanoate hydrochloride, a valuable intermediate in various chemical and pharmaceutical applications. The primary focus is on the robust and widely practiced two-step synthesis route commencing from ε-caprolactam. Additionally, a contemporary one-step "green" synthesis approach is discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Two-Step Synthesis Pathway

The traditional and most established method for preparing this compound from ε-caprolactam involves a two-step reaction sequence:

-

Ring-Opening Hydrolysis of ε-Caprolactam: The cyclic amide, ε-caprolactam, undergoes hydrolysis to yield 6-aminohexanoic acid. When conducted in the presence of hydrochloric acid, this step directly affords 6-aminohexanoic acid hydrochloride.

-

Fischer Esterification: The resulting 6-aminohexanoic acid hydrochloride is subsequently esterified with ethanol in the presence of an acid catalyst to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 6-Aminohexanoic Acid Hydrochloride

This protocol is adapted from established literature procedures for the acidic hydrolysis of ε-caprolactam.[1]

-

Materials:

-

ε-Caprolactam

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Carbon (e.g., Norit)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 eq) with a solution of concentrated hydrochloric acid (specific gravity 1.19) in deionized water.

-

Heat the mixture to boiling and maintain reflux for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the resulting yellow solution and decolorize it by adding a small amount of activated carbon and stirring for a short period.

-

Filter the solution to remove the activated carbon.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 6-aminohexanoic acid hydrochloride as a solid.

-

Step 2: Synthesis of this compound

This protocol is analogous to the synthesis of the corresponding methyl ester hydrochloride.[2]

-

Materials:

-

6-Aminohexanoic acid hydrochloride

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

-

-

Procedure using Thionyl Chloride:

-

Suspend 6-aminohexanoic acid hydrochloride (1.0 eq) in anhydrous ethanol at 0 °C in a flask equipped with a stirring mechanism and a gas outlet to vent HCl and SO₂ gases.

-

Slowly add thionyl chloride (1.4 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Remove the excess ethanol and unreacted thionyl chloride by distillation under reduced pressure to yield this compound as a solid product.

-

-

Alternative Procedure using Hydrogen Chloride Gas:

-

Dissolve 6-aminohexanoic acid hydrochloride in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the solution for a few minutes.

-

Stir the mixture at room temperature for several hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the product.

-

Quantitative Data

| Parameter | Step 1: Hydrolysis | Step 2: Esterification (Methyl Ester Analogue) | Reference |

| Starting Material | ε-Caprolactam | 6-Aminohexanoic acid | [1],[2] |

| Key Reagents | Concentrated HCl, Water | Thionyl Chloride, Methanol | [2] |

| Product | 6-Aminohexanoic Acid Hydrochloride | Mthis compound | [2] |

| Yield | Not explicitly stated, but typically high | 99% | [2] |

Process Workflow

Caption: Workflow for the two-step synthesis of this compound.

One-Step Synthesis in Near-Critical Water

A more recent and environmentally benign approach involves the direct synthesis of ethyl 6-aminohexanoate from ε-caprolactam and ethanol in near-critical water.[3] This method obviates the need for strong acids and organic solvents in the primary reaction step.

Experimental Synopsis

The reaction is typically carried out in a high-pressure reactor. ε-Caprolactam, ethanol, and water are heated to near-critical temperatures (e.g., 260-320 °C). The use of a catalyst, such as tin(II) chloride (SnCl₂), has been shown to significantly improve the reaction yield.[3] The reaction is influenced by temperature, reaction time, and the molar ratio of reactants.

Quantitative Data

| Parameter | One-Step Synthesis | Reference |

| Starting Materials | ε-Caprolactam, Ethanol, Water | [3] |

| Catalyst (Additive) | SnCl₂ | [3] |

| Product | Ethyl 6-aminohexanoate | [3] |

| Maximum Yield | 98% | [3] |

| Reaction Conditions | Near-critical water | [3] |

Logical Relationship Diagram

Caption: Factors influencing the one-step synthesis of Ethyl 6-aminohexanoate.

Conclusion

The synthesis of this compound from ε-caprolactam can be effectively achieved through a well-established two-step process involving hydrolysis and subsequent esterification. This method is reliable and scalable, making it suitable for many research and industrial applications. For endeavors focused on "green chemistry," the one-step synthesis in near-critical water presents a promising alternative, offering high yields with reduced environmental impact. The choice of synthetic route will depend on the specific requirements of the application, including scale, purity, and environmental considerations.

References

Navigating the Solubility of Ethyl 6-Aminohexanoate Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ethyl 6-aminohexanoate hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility principles, inferred properties from similar compounds, and standardized experimental protocols for determining solubility.

Core Concepts: Understanding the Solubility of Amine Hydrochlorides

This compound is an amino acid ester salt. Its solubility is governed by the interplay between the polar amino hydrochloride group and the more non-polar ethyl hexanoate chain. As a salt, it possesses ionic characteristics, which significantly influence its interaction with different types of solvents. The general principle of "like dissolves like" is paramount in predicting its solubility. Polar solvents are generally better at solvating ions and polar molecules, while non-polar solvents are more suitable for non-polar compounds.

The hydrochloride salt form enhances the water solubility of the parent compound, ethyl 6-aminohexanoate.[1] However, this ionic character generally leads to lower solubility in many common organic solvents compared to its free base form. For many applications in organic synthesis and drug development, understanding and navigating this solubility profile is critical.

Solubility Profile: A Qualitative Assessment

| Solvent Classification | Solvent | Expected Solubility | Rationale |

| Protic Polar | Methanol | Moderately Soluble | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the overall polarity of methanol can solvate the salt to some extent. |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility. The parent amino acid, 6-aminocaproic acid, is only slightly soluble in ethanol.[2] | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving many organic salts. |

| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a highly polar solvent that can effectively solvate salts. | |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is generally a weaker solvent for salts compared to DMSO or DMF. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly to Insoluble | The ionic nature of the hydrochloride salt makes it poorly soluble in this non-polar solvent. The free base form would be more soluble.[3] |

| Diethyl Ether | Insoluble | As a non-polar solvent, diethyl ether is a poor solvent for salts.[3] | |

| Hexanes | Insoluble | The highly non-polar nature of alkanes makes them unsuitable for dissolving ionic compounds.[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following is a general method that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to centrifuge the sample and then draw from the clear supernatant.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC) to bring the concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The process of determining the solubility of a compound can be visualized as a logical workflow.

Caption: A conceptual workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to perform experimental solubility studies to obtain precise quantitative data.

References

An In-depth Technical Guide to ε-Aminocaproic Acid Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Information

ε-Aminocaproic acid ethyl ester hydrochloride is the ethyl ester form of ε-aminocaproic acid, a synthetic derivative of the amino acid lysine.[1][2] Primarily, it is recognized as a prodrug of ε-aminocaproic acid, a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of blood clots.[3] The esterification of ε-aminocaproic acid is intended to modify its physicochemical properties, potentially enhancing its absorption or allowing for different formulation strategies.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | ethyl 6-aminohexanoate hydrochloride | [4][5] |

| Synonyms | 6-Aminocaproic acid ethyl ester hydrochloride, Ethyl ε-aminocaproate hydrochloride | [4] |

| CAS Number | 3633-17-8 | [4][5] |

| Molecular Formula | C₈H₁₈ClNO₂ | [4][6] |

| Molecular Weight | 195.69 g/mol | [4][6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 117-124 °C (for methyl ester hydrochloride) | |

| Boiling Point | 211.4 °C at 760 mmHg (for free base) | [8] |

| Solubility | Expected to be soluble in water. | N/A |

| pKa (of parent acid) | 10.3 (basic) | [9] |

Spectral Data

-

¹H NMR: For the methyl ester hydrochloride, characteristic peaks would be expected for the methylene groups of the hexanoate chain, the aminomethyl group, and the methyl ester group.

-

¹³C NMR: For mthis compound, carbon signals would correspond to the carbonyl group, the methoxy group, and the six carbons of the hexanoate backbone.[10]

-

IR: The IR spectrum would likely show characteristic absorptions for the N-H stretching of the ammonium group, C-H stretching of the alkyl chain, a strong C=O stretch for the ester, and C-O stretching.[10]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (ethyl 6-aminohexanoate) and fragmentation patterns characteristic of an amino acid ester.

Synthesis and Manufacturing

The primary method for synthesizing ε-aminocaproic acid ethyl ester hydrochloride is through the Fischer esterification of ε-aminocaproic acid. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid or sulfuric acid.[11][12][13]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[11][14][15]

Materials:

-

ε-Aminocaproic acid

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (or thionyl chloride/acetyl chloride as an alternative source of HCl)

-

Diethyl ether (or other suitable solvent for precipitation/washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend ε-aminocaproic acid in a large excess of anhydrous ethanol. The ethanol acts as both a reactant and the solvent.

-

Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring. Alternatively, a safer in-situ generation of HCl can be achieved by the slow addition of acetyl chloride or thionyl chloride to the cold ethanol.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Product Isolation and Purification: The crude product, ε-aminocaproic acid ethyl ester hydrochloride, can be precipitated from the concentrated residue by the addition of a non-polar solvent like diethyl ether. The resulting solid is then collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials or byproducts. Dry the purified product under vacuum.

Synthesis Workflow

Mechanism of Action and Biological Activity

ε-Aminocaproic acid ethyl ester is expected to act as a prodrug, being rapidly hydrolyzed in vivo by esterases to yield ε-aminocaproic acid and ethanol.[16][17] The therapeutic activity is therefore attributed to the parent compound, ε-aminocaproic acid.

ε-Aminocaproic acid is a synthetic analog of the amino acid lysine and functions as an antifibrinolytic agent.[1] It competitively inhibits the activation of plasminogen to plasmin, the primary enzyme responsible for the degradation of fibrin clots. It achieves this by binding to the lysine-binding sites on plasminogen, which are necessary for plasminogen to attach to the fibrin clot surface where it is activated by tissue plasminogen activator (tPA) and urokinase. By blocking this binding, ε-aminocaproic acid prevents the formation of plasmin and thereby stabilizes the fibrin clot, leading to reduced bleeding.

Fibrinolytic Pathway and Inhibition by ε-Aminocaproic Acid

Applications in Research and Development

The primary utility of ε-aminocaproic acid ethyl ester hydrochloride in a research and drug development context lies in its potential as a prodrug of ε-aminocaproic acid and as a skin permeation enhancer.

Prodrug Development

As a prodrug, the ethyl ester may offer advantages over the parent compound, such as improved oral bioavailability or altered pharmacokinetic properties. Research in this area would involve comparative studies of the absorption, distribution, metabolism, and excretion (ADME) profiles of the ester and the parent acid.

Transdermal Drug Delivery

Esters of 6-aminohexanoic acid have been investigated as skin permeation enhancers.[18][19] The lipophilic ethyl group may facilitate the transport of co-administered drugs across the stratum corneum. Studies have shown that the length of the alkyl chain in such esters can significantly influence their enhancing activity.[18]

| Application | Rationale | Key Research Areas |

| Prodrug of ε-Aminocaproic Acid | Potentially improved pharmacokinetic profile (e.g., absorption, duration of action). | In vivo hydrolysis studies, comparative bioavailability studies, formulation development.[16][17] |

| Transdermal Penetration Enhancer | The amphiphilic nature of the molecule may disrupt the stratum corneum, facilitating drug permeation. | In vitro skin permeation studies with various model drugs, structure-activity relationship studies.[18][19] |

Safety and Handling

Based on safety data for related compounds, ε-aminocaproic acid ethyl ester hydrochloride should be handled with appropriate precautions in a laboratory setting.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

This information is intended for research and development purposes and does not constitute medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ε-Aminocaproic Acid Hydrochloride | 4321-58-8 [chemicalbook.com]

- 4. This compound | C8H18ClNO2 | CID 458476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl 6-aminohexanoate, 98% | CymitQuimica [cymitquimica.com]

- 8. Ethyl 6-Aminohexanoate | CAS#:371-34-6 | Chemsrc [chemsrc.com]

- 9. Ethyl 6-aminohexanoate | C8H17NO2 | CID 406972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mthis compound | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. athabascau.ca [athabascau.ca]

- 13. orgosolver.com [orgosolver.com]

- 14. cerritos.edu [cerritos.edu]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Ethyl 6-aminohexanoate HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Ethyl 6-aminohexanoate Hydrochloride (CAS No: 3633-17-8). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe handling and use of this compound in a research and development setting.

Section 1: Chemical and Physical Properties

Ethyl 6-aminohexanoate HCl is a chemical compound utilized as a building block in the synthesis of various organic molecules, including those for protein degradation.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C8H18ClNO2 | [1][2][3][4][5] |

| Molecular Weight | 195.69 g/mol | [1][2][3][4] |

| Physical State | Solid | [5] |

| Purity | ≥95% - 97% | [1][5] |

Section 2: Hazard Identification and Classification

Ethyl 6-aminohexanoate HCl is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Classification | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Data sourced from multiple safety data sheets.[2][3]

GHS Pictogram:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with Ethyl 6-aminohexanoate HCl to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol:

A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.

Spill Response Protocol:

In the event of a spill, a systematic and calm response is necessary to mitigate any potential hazards.

-

Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.

-

Containment: Prevent the spill from spreading. Do not let the product enter drains.

-

Cleanup:

-

Wear appropriate PPE, including a self-contained breathing apparatus if necessary.

-

Avoid creating dust.

-

Pick up and arrange disposal without creating dust. Sweep up and shovel the material.

-

Place the spilled material into a suitable, closed container for disposal.

-

Section 4: First-Aid Measures

Immediate and appropriate first-aid is critical in case of accidental exposure. The following diagram outlines the recommended first-aid procedures.

Section 5: Storage and Handling Procedures

Proper storage and handling are essential to maintain the chemical's integrity and prevent accidents.

Storage Recommendations:

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Recommended storage temperature is between 2-8°C in an inert atmosphere.[3]

Handling Recommendations:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands before breaks and at the end of the workday.[3]

The following diagram illustrates the logical flow of safe handling practices.

Section 6: Fire-Fighting Measures

In the event of a fire involving Ethyl 6-aminohexanoate HCl, the following measures should be taken.

Suitable Extinguishing Media: [3]

-

Water spray

-

Alcohol-resistant foam

-

Dry chemical

-

Carbon dioxide

Fire-Fighting Instructions:

-

Wear a self-contained breathing apparatus for fire-fighting if necessary.[3]

Section 7: Toxicological Information

Section 8: Disposal Considerations

Dispose of Ethyl 6-aminohexanoate HCl and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[3] It is recommended to use a licensed professional waste disposal service.

References

A Technical Guide to Ethyl 6-Aminohexanoate Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key specifications, and applications of Ethyl 6-aminohexanoate hydrochloride (CAS: 3633-17-8). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers. It is typically sold for research and development purposes and not for medical or consumer use.[1] The compound is generally supplied as a white to off-white solid or powder.[2][3][4]

Below is a summary of the quantitative data available from various commercial suppliers. This information is crucial for assessing the purity and quality of the compound for experimental use.

| Supplier/Source | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| PubChem | C8H18ClNO2 | 195.69 | 3633-17-8 | [5] | |

| Supplier A | min 95% | C8H18ClNO2 | 195.69 | 3633-17-8 | Marketed as a Protein Degrader Building Block.[1] |

| Fluorochem | 97% | C8H18ClNO2 | Supplied as a solid.[3] | ||

| Thermo Scientific | >97.5% (by NMR) | C8H17NO2 (free base) | 159.23 (free base) | 371-34-6 (free base) | Data for the free base form, Ethyl 6-aminohexanoate.[6] |

| CymitQuimica | 98% | C8H17NO2 (free base) | 159.23 (free base) | 371-34-6 (free base) | Data for the free base form, Ethyl 6-aminohexanoate.[4] |

| MedChemExpress | 3633-17-8 | Described as a PROTAC linker.[7][8] | |||

| Guidechem | C8H18ClNO2 | 3633-17-8 | Available in package sizes from 250 mg to 25 kg.[2] |

Note: It is essential to refer to the lot-specific Certificate of Analysis (CoA) for precise data.[9]

Application in Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which this compound serves as a precursor, is critical for establishing the appropriate spatial orientation between the E3 ligase and the target protein.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using an aliphatic linker derived from this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols are proprietary to individual research labs and publications, a general procedure for the utilization of this compound in the synthesis of a PROTAC linker can be outlined. The following is a representative, generalized protocol and should be adapted and optimized for specific target molecules.

Objective: To synthesize a carboxylic acid-terminated aliphatic linker for subsequent conjugation to a target protein ligand.

Materials:

-

This compound

-

A suitable E3 ligase ligand with a reactive functional group (e.g., a carboxylic acid)

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

A suitable base (e.g., DIPEA, triethylamine)

-

A suitable solvent (e.g., DMF, DMSO)

-

Lithium hydroxide or sodium hydroxide for saponification

-

Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Methodology:

-

Amine Deprotection and Coupling to E3 Ligase Ligand:

-

Dissolve this compound in a suitable solvent such as DMF.

-

Add a base, such as DIPEA, to neutralize the hydrochloride and free the primary amine.

-

In a separate flask, activate the carboxylic acid of the E3 ligase ligand using amide coupling reagents like HATU.

-

Add the free amine solution of the ethyl 6-aminohexanoate to the activated E3 ligase ligand.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting ester-containing intermediate by silica gel chromatography.

-

-

Saponification of the Ethyl Ester:

-

Dissolve the purified intermediate in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Once the saponification is complete, acidify the reaction mixture to protonate the carboxylate.

-

Extract the carboxylic acid-terminated linker with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify if necessary.

-

The resulting product is a bifunctional molecule with an E3 ligase ligand on one end and a carboxylic acid on the other, ready for coupling to the ligand for the target protein.

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethyl 6-aminohexanoate, 98% | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H18ClNO2 | CID 458476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H50296.03 [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

Methodological & Application

Ethyl 6-aminohexanoate Hydrochloride: A Versatile Linker for PROTAC-mediated Protein Degradation

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.

Ethyl 6-aminohexanoate hydrochloride is a widely utilized building block for the synthesis of PROTACs, offering a flexible C6 alkyl chain. This application note provides an overview of its application, along with detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the linker precursor is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₂ | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| CAS Number | 3633-17-8 | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 185 °C (at 20 Torr) | [2] |

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC utilizing this compound typically involves standard amide coupling reactions to connect the linker to the POI ligand and the E3 ligase ligand. The flexible alkyl chain of the linker allows for the necessary spatial orientation of the POI and E3 ligase to facilitate the formation of a productive ternary complex.

Diagram: PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Representative Quantitative Data

| PROTAC Construct | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical PROTAC-C6 | BRD4 | HEK293 | 50 | >90 |

| Negative Control | BRD4 | HEK293 | >10000 | <10 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling the ethyl 6-aminohexanoate linker to a POI ligand and an E3 ligase ligand.

Diagram: PROTAC Synthesis Workflow

Caption: General workflow for the synthesis of a PROTAC.

Materials:

-

This compound

-

POI ligand with a free carboxylic acid

-

E3 ligase ligand with a free amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification equipment (HPLC)

Procedure:

-

Step 1: Activation of POI Ligand:

-

Dissolve the POI ligand (1 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

-

Step 2: Coupling with Linker:

-

To the activated POI ligand solution, add this compound (1.2 eq) and additional DIPEA (1.2 eq) to neutralize the hydrochloride salt.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

-

Step 3: Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

-

-

Step 4: Coupling with E3 Ligase Ligand:

-

The purified intermediate from Step 3 will have a free carboxylic acid (from the ethyl ester hydrolysis during workup or a separate hydrolysis step).

-

Repeat the activation process (Step 1) with the intermediate.

-

Add the E3 ligase ligand with a free amine (1 eq) and DIPEA (2 eq).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

-

Step 5: Final Purification:

-

Perform an aqueous work-up as in Step 3.

-

Purify the final PROTAC compound by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 2: Western Blot for PROTAC-mediated Protein Degradation

This protocol details the evaluation of the synthesized PROTAC's ability to degrade the target protein in a cellular context.

Diagram: Western Blot Workflow

Caption: Step-by-step workflow for Western blot analysis.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to POI and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate and acquire images using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.

-

Conclusion

This compound serves as a valuable and versatile linker in the construction of PROTACs. Its flexible alkyl chain provides the necessary length and conformational freedom to facilitate the formation of a productive ternary complex, leading to efficient degradation of the target protein. The straightforward synthetic accessibility of this linker makes it an attractive choice for the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols provided herein offer a general framework for the synthesis and evaluation of PROTACs incorporating this linker, which can be adapted to various proteins of interest and E3 ligases.

References

Application Notes and Protocols for the Use of Ethyl 6-Aminohexanoate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-aminohexanoate hydrochloride as a versatile linker in peptide synthesis. The protocols detailed below offer step-by-step guidance for its incorporation into synthetic peptides, primarily for labeling and modification, which is of significant interest in drug development and biological research.

Introduction to Ethyl 6-aminohexanoate as a Linker

This compound is a precursor to 6-aminohexanoic acid (Ahx), a commonly used flexible linker or spacer in peptide chemistry. The six-carbon chain of Ahx provides spatial separation between a peptide and a conjugated moiety, such as a biotin tag, fluorescent dye, or a drug molecule. This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the biological activity of the peptide or the function of the attached molecule. The ethyl ester serves as a protecting group for the carboxylic acid, while the hydrochloride salt form enhances the compound's stability and handling.

Key Applications:

-

Biotinylation and Fluorescent Labeling: The Ahx linker is frequently used to attach biotin or fluorescent probes to peptides for use in immunoassays, fluorescence microscopy, and other detection methods.[1][2][3][4][5] The spacer allows for better interaction of the biotin with streptavidin or the fluorophore with its detection system.

-

Peptide-Drug Conjugates (PDCs): In the development of PDCs, the Ahx linker can be used to connect a cytotoxic drug to a targeting peptide.[6][7] The linker's flexibility can be advantageous for the drug's interaction with its target once released.

-

PROTACs: 6-aminohexanoic acid derivatives are also utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce protein degradation.[8]

-

Improving Solubility and Pharmacokinetics: The incorporation of linkers can influence the physicochemical properties of peptides, potentially improving their solubility and pharmacokinetic profiles.

Experimental Protocols

The following protocols describe the conversion of this compound to a form suitable for solid-phase peptide synthesis (SPPS) and its subsequent incorporation into a peptide chain. The primary strategy involves the preparation of Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH), which is the standard building block used in Fmoc-based SPPS.

2.1. Protocol 1: Preparation of Fmoc-6-aminohexanoic acid from this compound

This protocol details the three main steps: neutralization of the hydrochloride, Fmoc protection of the amine, and saponification of the ethyl ester.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base like N,N-Diisopropylethylamine (DIEA)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Dioxane or Acetonitrile (ACN)

-

Deionized water

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Neutralization and Fmoc Protection:

-

Dissolve this compound in a mixture of dioxane (or ACN) and water.

-

Cool the solution in an ice bath.

-

Add sodium bicarbonate in portions until the pH of the solution is approximately 8-9.

-

In a separate flask, dissolve Fmoc-OSu (1.0 - 1.2 equivalents) in dioxane (or ACN).

-

Add the Fmoc-OSu solution dropwise to the Ethyl 6-aminohexanoate solution while stirring vigorously.

-

Allow the reaction to stir overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Fmoc-6-aminohexanoate ethyl ester. The crude product can be purified by silica gel chromatography if necessary.

-

-

Saponification (Hydrolysis of the Ethyl Ester):

-

Dissolve the crude Fmoc-6-aminohexanoate ethyl ester in a mixture of MeOH (or THF) and water.

-

Add a solution of NaOH or LiOH (1.5 - 2.0 equivalents) in water.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.[9][10]

-

Upon completion, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A white precipitate of Fmoc-6-aminohexanoic acid should form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

2.2. Protocol 2: Incorporation of Fmoc-6-aminohexanoic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating the prepared Fmoc-Ahx-OH into a peptide chain using manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

-

Fmoc-6-aminohexanoic acid (prepared in Protocol 1)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/HATU with DIEA

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Coupling of Fmoc-6-aminohexanoic acid:

-

Dissolve Fmoc-6-aminohexanoic acid (2-4 equivalents relative to resin loading), a coupling reagent (e.g., DIC, 2-4 equivalents), and an additive (e.g., OxymaPure, 2-4 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

-

-

Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent Fmoc-amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2.3. Protocol 3: N-terminal Biotinylation of a Peptide using the Ahx Linker

This protocol describes the on-resin biotinylation of a peptide that has been synthesized with an N-terminal Ahx linker.

Materials:

-

Peptide-resin with a deprotected N-terminal 6-aminohexanoic acid

-

Biotin

-

Coupling reagents (e.g., HBTU, HATU, or DIC/OxymaPure)

-

DIEA

-

DMF

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide on a solid support, with the final coupling step being the addition of Fmoc-6-aminohexanoic acid. Perform the final Fmoc deprotection to expose the free amine of the Ahx linker.

-

Biotinylation:

-

Dissolve biotin (2-5 equivalents), a coupling reagent (e.g., HBTU, 2-5 equivalents), and DIEA (4-10 equivalents) in DMF.

-

Add the biotinylation cocktail to the washed and deprotected peptide-resin.

-

Agitate the reaction mixture overnight at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Purification: Cleave the biotinylated peptide from the resin and purify it as described in Protocol 2 (steps 6 and 7).

Data Presentation

Quantitative data for peptide synthesis can vary significantly depending on the sequence, scale, and specific conditions used. The following tables provide a summary of commonly used coupling reagents and representative yields for solid-phase peptide synthesis.

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Additive | Base | Notes |

| HBTU/TBTU | HOBt | DIEA/NMM | Widely used, efficient, and produces water-soluble byproducts. |

| HATU | HOAt | DIEA/Collidine | Highly efficient, especially for sterically hindered amino acids. |

| DIC | OxymaPure | - | Carbodiimide-based, cost-effective. OxymaPure is a safer alternative to HOBt. |

| PyBOP | HOBt | DIEA/NMM | Phosphonium-based, very efficient but produces carcinogenic byproducts. |

Abbreviations: HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Table 2: Representative Yields and Purity in SPPS

| Peptide Characteristic | Crude Purity (%) | Final Yield (%) | Notes |

| Short peptide (5-15 residues) | 70-90% | 15-40% | Yields are highly sequence-dependent. |